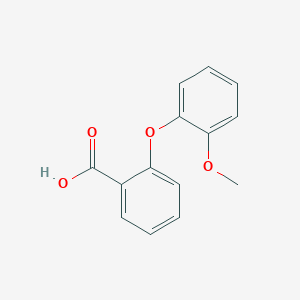

2-(2-Methoxyphenoxy)benzoic acid

Overview

Description

2-(2-Methoxyphenoxy)benzoic acid is a chemical compound with the molecular formula C14H12O4 . It is primarily located in the cytoplasm of cells .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a carboxylic acid group and a methoxyphenoxy group . The InChI code for this compound isInChI=1S/C14H12O4/c1-17-12-8-4-5-9-13 (12)18-11-7-3-2-6-10 (11)14 (15)16/h2-9H,1H3, (H,15,16) . Physical and Chemical Properties Analysis

This compound has a molecular weight of 244.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are 244.07355886 g/mol . The topological polar surface area of the compound is 55.8 Ų .Scientific Research Applications

Environmental Applications :

- Methoxybenzoic acid derivatives have been utilized in the adsorption-based recovery of cobalt using chemically modified activated carbon. This approach enhances the efficiency of removing Co2+ ions from aqueous solutions (Gunjate et al., 2020).

Material Science Applications :

- In material science, these compounds have been explored for their role in the synthesis and characterization of luminescent lanthanide complexes. Such complexes demonstrate potential for advanced optical and electronic applications (Liu et al., 2009).

Analytical Chemistry Applications :

- Methoxybenzoic acid derivatives have been used in matrix-assisted laser desorption/ionization mass spectrometry. This aids in improved ion yields and signal-to-noise ratios for analyte molecules, particularly in the high-mass range (Karas et al., 1993).

Agricultural Chemistry Applications :

- Research has been conducted on the treatment of phenoxyacetic and benzoic acid herbicides using membrane bioreactor technology. This highlights the application of methoxybenzoic acid derivatives in addressing agricultural pesticide residues in water sources (Ghoshdastidar & Tong, 2013).

Biochemical Research Applications :

- In biochemical research, the antibacterial activity of benzoic acid derivatives, including methoxybenzoic acid, against Escherichia coli has been studied. This is significant in the development of new antibacterial agents and understanding the effects of chemical structures on biological activity (Synowiec et al., 2021).

Pharmaceutical Applications :

- Methoxybenzoic acid derivatives are also important in pharmaceutical research. A study on the quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its pharmacokinetic study provides insights into its potential therapeutic applications (Nair et al., 2014).

Polymer Science Applications :

- In polymer science, these compounds have been used as dopants for polyaniline, highlighting their utility in the field of conductive polymers (Amarnath & Palaniappan, 2005).

Safety and Hazards

Mechanism of Action

Biochemical Pathways

For instance, they can affect the composition and structure of microbial communities, thereby influencing metabolomes through key functional strains . .

Pharmacokinetics

It’s known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 2.65, indicating its potential to cross biological membranes . These properties could impact the bioavailability of the compound, but specific studies are needed to confirm this.

Action Environment

The action, efficacy, and stability of 2-(2-Methoxyphenoxy)benzoic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dry room temperature environment .

Properties

IUPAC Name |

2-(2-methoxyphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-17-12-8-4-5-9-13(12)18-11-7-3-2-6-10(11)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWIIPSSDWXVJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342110 | |

| Record name | 2-(2-Methoxyphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21905-73-7 | |

| Record name | 2-(2-Methoxyphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

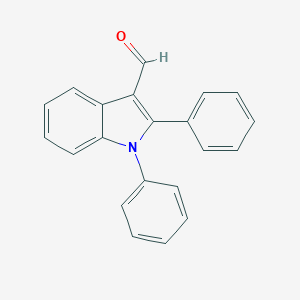

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187238.png)